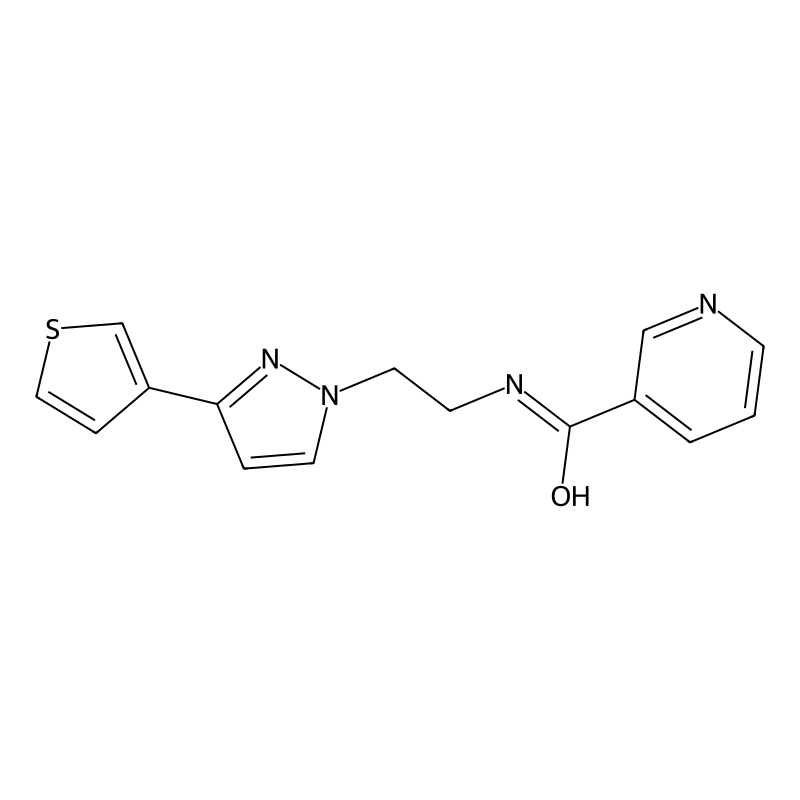

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound featuring a unique combination of structural elements, including a thiophene ring, a pyrazole moiety, and a nicotinamide group. Its molecular formula is with a molecular weight of approximately 270.34 g/mol. The presence of the thiophene and pyrazole rings contributes to its potential biological activity, while the nicotinamide portion is known for its roles in various biochemical pathways, including those related to cellular metabolism and DNA repair.

- Interact with enzymes involved in cellular metabolism due to the nicotinamide moiety.

- Modulate protein function through interactions with the pyrazole ring.

- Target specific receptors or channels containing aromatic binding sites due to the thiophene group.

Nicotinamide moiety

This group is a derivative of vitamin B3 (niacin) and can participate in various biological processes, including cell signaling and energy metabolism. Research suggests its potential in various therapeutic areas, such as neurodegenerative diseases, cancer, and inflammatory conditions .

Pyrazole ring

This five-membered heterocyclic ring is present in numerous bioactive molecules with diverse pharmacological activities. Pyrazole derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents .

Thiophene ring

This five-membered aromatic ring containing sulfur is also found in various biologically active molecules. It can contribute to diverse pharmacological properties, including anti-bacterial and anti-fungal activities .

- Development of novel therapeutic agents: The combined properties of the nicotinamide, pyrazole, and thiophene moieties might offer potential for the development of new drugs targeting various diseases.

- Exploration of biological mechanisms: Studying the effects of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide on cellular processes could provide insights into the biological mechanisms associated with the functional groups it contains.

- Oxidation: The thiophene ring may undergo oxidation reactions, which could modify its electronic properties and reactivity.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms within the pyrazole and nicotinamide moieties.

- Coupling Reactions: It can also engage in cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are useful for creating more complex structures.

These reactions highlight the compound's versatility in synthetic chemistry and potential applications in drug development.

The biological activity of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is primarily attributed to its interaction with various biological targets. Compounds containing thiophene and pyrazole structures have shown promise in:

- Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties: Similar compounds have demonstrated efficacy against various bacterial and fungal strains.

The exact mechanisms of action are still under investigation but may involve enzyme inhibition or receptor modulation.

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps:

- Synthesis of Thiophene Derivatives: This can be achieved through methods like the Gewald reaction or Paal-Knorr synthesis.

- Synthesis of Pyrazole Rings: Pyrazoles are often synthesized by reacting hydrazines with 1,3-diketones or other carbonyl compounds.

- Coupling Reaction: The final step involves coupling the thiophene and pyrazole intermediates with nicotinamide using appropriate coupling reagents.

Optimization of these methods can enhance yield and reduce costs, potentially using greener chemistry approaches.

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has potential applications in various fields:

- Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting cancer, inflammation, and infectious diseases.

- Agriculture: Compounds with similar structures may serve as agrochemicals for pest control or growth regulation.

- Material Science: The compound could be explored for use in organic electronics or as precursors for advanced materials.

Interaction studies are crucial to understanding the biological effects of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide. Research may focus on:

- Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.

- Mechanism of Action: Investigating how the compound influences biological pathways at the molecular level.

Such studies are essential for elucidating its therapeutic potential and guiding future research directions.

Several compounds share structural features with N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(2-benzothiophen-3-yl)-4-trifluoromethanesulfonamide | Benzothiophene core | Lacks the pyrazole moiety |

| 5-(thiophen-2-yl)-1H-pyrazole | Simple pyrazole structure | No sulfonamide or trifluoromethyl groups |

| 4-trifluoromethylbenzenesulfonamide | Trifluoromethyl group present | Lacks heterocyclic components |

| N-(pyridin-2-yl)nicotinamide | Nicotinamide structure | Does not contain thiophene or pyrazole |

The unique combination of a thiophene ring, pyrazole structure, and nicotinamide functionality distinguishes N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide from these similar compounds. This structural diversity likely contributes to its distinct biological activities and potential therapeutic applications.